Endothal-sodium
Overview
Description
Endothal-sodium, also known as sodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, is a chemical compound primarily used as a herbicide. It is effective in controlling both terrestrial and aquatic weeds. The compound is known for its selective contact herbicidal properties, meaning it damages the cells of susceptible plants at the point of contact without affecting the roots or tubers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endothal-sodium is synthesized through the reaction of endothall acid with sodium hydroxide. The process involves the neutralization of endothall acid to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The endothall acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Endothal-sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form endothall acid and sodium hydroxide.
Oxidation: Under oxidative conditions, this compound can be converted to various oxidized products, depending on the oxidizing agent used.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed: The major products formed from these reactions include endothall acid, various oxidized derivatives, and substituted endothall compounds .
Scientific Research Applications
Endothal-sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving herbicidal activity.
Biology: this compound is employed in studies related to plant physiology and biochemistry, particularly in understanding the mechanisms of herbicide action.
Medicine: Research has explored the potential use of this compound in controlling unwanted plant growth in medical settings, such as in the production of medicinal plants.
Industry: It is widely used in agriculture for weed control in crops like cotton, potatoes, and alfalfa.
Mechanism of Action
Endothal-sodium exerts its herbicidal effects by inhibiting protein phosphatases, specifically protein phosphatase 2A. This inhibition disrupts cellular processes such as respiration and photosynthesis, leading to cell death in susceptible plants. The compound causes ion leakage, reduced oxygen consumption, and decreased photosynthetic oxygen evolution, ultimately resulting in the death of the plant .
Comparison with Similar Compounds
Cantharidin: Both endothal-sodium and cantharidin are protein phosphatase inhibitors, but cantharidin is derived from natural sources, whereas this compound is synthetic.
Diquat: Another herbicide used for aquatic weed control, but it acts through a different mechanism involving the generation of reactive oxygen species.
Paraquat: Similar to diquat, it generates reactive oxygen species to exert its herbicidal effects.
Uniqueness: this compound is unique in its selective contact herbicidal action and its specific inhibition of protein phosphatase 2A. Unlike other herbicides that may affect a broader range of cellular processes, this compound’s targeted action makes it effective in controlling specific types of weeds without causing extensive damage to non-target plants .
Properties
IUPAC Name |
disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVZWWRFMCBAZ-VOWQPRLISA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-67-9 | |
Record name | Endothal-sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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